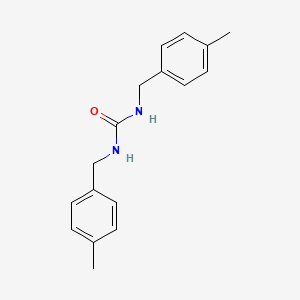

1,3-Bis(4-methylbenzyl)urea

Description

The Significance of the Urea (B33335) Functionality in Contemporary Chemical Synthesis

The urea functionality is a cornerstone of organic chemistry, a status it has held since Friedrich Wöhler's synthesis of urea from inorganic precursors in 1828, an event that marked a pivotal moment in the history of the science. nih.govquora.com In modern chemical synthesis, the urea group is highly valued for its unique structural and electronic properties. It is a rigid and planar moiety capable of acting as both a hydrogen bond donor, through its N-H groups, and a hydrogen bond acceptor, via its carbonyl oxygen. nih.gov This dual nature allows urea derivatives to form strong and directional hydrogen bonds, which are fundamental to creating predictable supramolecular structures and mediating interactions with biological targets like proteins and receptors. nih.govacs.org

The stability and synthetic accessibility of the urea linkage have made it a ubiquitous functional group in a wide array of applications, from pharmaceuticals and agrochemicals to polymers and dyes. nih.gov In medicinal chemistry, the incorporation of a urea moiety can modulate a molecule's potency, selectivity, and pharmacokinetic properties, such as solubility and membrane permeability. nih.gov Furthermore, urea is an abundant, non-toxic, and stable bulk chemical, making it an attractive and environmentally conscious nitrogen source for various synthetic transformations. rsc.org Its ability to be used as a building block, a catalyst, or a source of ammonia (B1221849) in situ highlights its versatility and enduring importance in the development of novel chemical entities and materials. rsc.orgresearchgate.net

Overview of N,N'-Disubstituted Urea Architectures in Organic Chemistry

A defining feature of symmetrically N,N'-disubstituted ureas is their capacity for self-assembly into well-defined, one-dimensional aggregates or linear supramolecular polymers. acs.orgnih.gov This assembly is driven by strong, bifurcated hydrogen bonds between the urea groups of adjacent molecules. nih.gov The nature of the substituents dictates the solubility and the strength of these associations. For instance, bulky or branched alkyl groups can enhance solubility in organic solvents while still permitting the formation of viscous solutions due to polymer-like aggregation. nih.gov

In the context of diarylureas, the rotational conformation of the aryl rings relative to the urea plane is a key structural determinant. researchgate.net These conformations, often studied by NMR spectroscopy and X-ray crystallography, influence the potential for intramolecular hydrogen bonding and π-π stacking, which are crucial for the design of functional molecules, including enzyme inhibitors and materials with specific physicochemical properties. nih.govresearchgate.net The synthesis of these architectures is commonly achieved through the reaction of an amine with an isocyanate, often generated in situ from reagents like phosgene (B1210022) or its safer equivalent, triphosgene. nih.gov This synthetic flexibility allows for the creation of a vast library of N,N'-disubstituted ureas for applications ranging from medicinal chemistry to materials science. rsc.orgevitachem.com

Rationale for Dedicated Academic Research on 1,3-Bis(4-methylbenzyl)urea

Research into specific N,N'-disubstituted ureas like 1,3-Bis(4-methylbenzyl)urea is driven by the need to understand how subtle structural modifications impact molecular behavior. This compound serves as an excellent model system. It is a symmetrical diarylurea, but with a flexible methylene (B1212753) (-CH2-) spacer between the aromatic ring and the urea nitrogen. This feature distinguishes it from more rigid diarylureas where the aromatic rings are directly attached to the urea nitrogens.

The study of such derivatives contributes to a deeper understanding of fundamental concepts like hydrogen bonding, molecular self-assembly, and conformational preferences. acs.org By analyzing compounds like 1,3-Bis(4-methylbenzyl)urea and comparing them to analogues such as 1,3-bis(4-methoxyphenyl)urea (B75091) or 1,3-bis(3-cyanophenyl)urea, researchers can systematically probe the effects of substituent electronics, steric hindrance, and conformational flexibility on the resulting supramolecular structures and material properties. acs.orgontosight.ai For example, derivatives of this class have been investigated for their potential as enzyme inhibitors, with the specific substituents playing a key role in binding affinity and selectivity. rsc.org Research on analogous phenethylamine-based ureas has shown that methyl-substituted compounds can exhibit significant biological activity, highlighting the rationale for exploring the properties of the 4-methylbenzyl variant. researchgate.net

The molecular architecture of 1,3-Bis(4-methylbenzyl)urea presents several key features that make it a compelling subject for research. The presence of two benzyl (B1604629) groups provides a degree of conformational flexibility not seen in simple diarylureas, allowing the aromatic rings to adopt various spatial arrangements. The methyl group at the para-position of each benzene (B151609) ring acts as a subtle electronic and steric modulator.

A primary avenue of research is the investigation of its solid-state structure through single-crystal X-ray diffraction. This technique can elucidate the precise hydrogen-bonding networks, molecular packing, and conformational motifs adopted in the crystalline state. Such data is crucial for crystal engineering and understanding polymorphism—the ability of a compound to exist in multiple crystal forms. acs.orgrsc.org

The potential for this compound to act as a gelator in organic solvents, forming supramolecular polymers through hydrogen bonding, is another significant research direction. nih.gov Furthermore, its structural similarity to known biologically active urea derivatives suggests its potential as a scaffold in medicinal chemistry. ontosight.airesearchgate.net For instance, related urea compounds are explored as antitumor and antimicrobial agents, making 1,3-Bis(4-methylbenzyl)urea a candidate for such screening programs. researchgate.net

Table of Physicochemical and Crystallographic Data for Related Urea Derivatives

To provide context, the following table presents data for structurally related urea compounds. Data for 1,3-Bis(4-methylbenzyl)urea itself is not widely published, underscoring the need for the dedicated research discussed.

| Compound Name | Molecular Formula | Crystal System | Space Group | Reference |

| 1,1-dimethyl-3-(4-methylphenyl)urea | C₁₀H₁₄N₂O | Monoclinic | Cc | researchgate.net |

| 1,3-Bis(m-cyanophenyl)urea | C₁₅H₁₀N₄O | Monoclinic | P2₁/c | acs.org |

| 1-(4-chlorophenyl)-3-[(4-methoxyphenyl)methyl]urea | C₁₅H₁₅ClN₂O₂ | - | - |

Structure

3D Structure

Properties

CAS No. |

37389-92-7 |

|---|---|

Molecular Formula |

C17H20N2O |

Molecular Weight |

268.35 g/mol |

IUPAC Name |

1,3-bis[(4-methylphenyl)methyl]urea |

InChI |

InChI=1S/C17H20N2O/c1-13-3-7-15(8-4-13)11-18-17(20)19-12-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H2,18,19,20) |

InChI Key |

PIGLCWMTYZZFAO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)NCC2=CC=C(C=C2)C |

Origin of Product |

United States |

Comprehensive Structural Characterization and Conformational Analysis of 1,3 Bis 4 Methylbenzyl Urea

Spectroscopic Fingerprinting and Molecular Identification

The identity and purity of 1,3-Bis(4-methylbenzyl)urea are unequivocally established through a suite of spectroscopic methods. Each technique offers a unique perspective on the molecule's structure, from the magnetic environment of its protons and carbons to the vibrational modes of its functional groups and its exact molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of 1,3-Bis(4-methylbenzyl)urea, providing precise information about the chemical environment, connectivity, and spatial arrangement of its hydrogen and carbon atoms.

The ¹H NMR spectrum of 1,3-Bis(4-methylbenzyl)urea, recorded in a deuterated solvent such as dimethyl sulfoxide (B87167) (DMSO-d₆), displays a set of distinct signals that correspond to the chemically non-equivalent protons in the molecule. amazonaws.com The symmetrical nature of the compound simplifies the spectrum, wherein signals for the two 4-methylbenzyl groups are identical.

The spectrum is characterized by four primary signals: a singlet for the methyl (CH₃) protons, a doublet for the benzylic methylene (B1212753) (CH₂) protons, a broad signal for the urea (B33335) (N-H) protons, and a multiplet for the aromatic (CH) protons. amazonaws.com The methyl protons, being furthest from the electron-withdrawing urea moiety, appear most upfield at approximately 2.28 ppm. amazonaws.com The methylene protons, situated adjacent to the aromatic ring and the nitrogen atom, resonate as a doublet around 4.17 ppm, with a coupling constant (J) of 5.6 Hz. amazonaws.com This splitting arises from the coupling with the adjacent N-H proton. The N-H protons themselves appear as a broad triplet at about 6.35 ppm, indicative of their exchangeable nature and coupling to the adjacent methylene protons. amazonaws.com The aromatic protons on the para-substituted benzene (B151609) rings give rise to a complex multiplet centered around 7.13 ppm, integrating to eight protons. amazonaws.com

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| -CH₃ (Methyl) | 2.28 | Singlet (s) | N/A | 6H |

| -CH₂- (Methylene) | 4.17 | Doublet (d) | 5.6 | 4H |

| -NH- (Urea) | 6.35 | Broad Triplet (br t) | ~5.6 | 2H |

| Ar-H (Aromatic) | 7.13 | Multiplet (m) | N/A | 8H |

The proton-decoupled ¹³C NMR spectrum provides further confirmation of the molecular structure by revealing the number of distinct carbon environments. For 1,3-Bis(4-methylbenzyl)urea, five signals are typically observed, consistent with its molecular symmetry. rsc.org

The signal for the methyl carbon (-CH₃) appears at the highest field, typically in the range of 20-25 ppm. The benzylic methylene carbon (-CH₂) resonates at approximately 40-45 ppm. The aromatic ring displays three distinct signals: two for the protonated carbons and one for the quaternary (non-protonated) carbons. The signal for the urea carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield at approximately 158 ppm. rsc.org This characteristic downfield shift is a hallmark of carbonyl carbons in ureas and amides.

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (Methyl) | ~21 |

| -CH₂- (Methylene) | ~42 |

| Aromatic CH | ~127-129 |

| Aromatic C (quaternary) | ~135-138 |

| C=O (Carbonyl) | ~158 |

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

The IR spectrum is expected to be dominated by several characteristic absorption bands. A strong, sharp absorption band corresponding to the C=O (carbonyl) stretching vibration of the urea group is anticipated in the region of 1630-1680 cm⁻¹. docbrown.info The N-H stretching vibrations of the secondary amine groups in the urea linkage are expected to appear as one or two distinct bands in the 3200-3400 cm⁻¹ region. docbrown.info The C-N stretching vibrations typically occur in the 1400-1470 cm⁻¹ range. researchgate.net Additionally, the presence of the aromatic rings would be confirmed by C=C stretching vibrations within the 1450-1600 cm⁻¹ region and aromatic C-H stretching vibrations appearing just above 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3200 - 3400 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| C=O (Urea) | Stretch | 1630 - 1680 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

| C-N | Stretch | 1400 - 1470 | Medium |

High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HR-MS) is the definitive technique for confirming the elemental composition of a molecule by providing its exact mass with high precision. For 1,3-Bis(4-methylbenzyl)urea, with a molecular formula of C₁₇H₂₀N₂O, the calculated monoisotopic mass is 268.15756 g/mol .

In a typical HR-MS experiment using electrospray ionization (ESI), the compound would be observed as a protonated molecular ion [M+H]⁺ or a sodium adduct [M+Na]⁺. The theoretically calculated exact mass for the protonated species [C₁₇H₂₀N₂O + H]⁺ is 269.16484 Da. An experimental HR-MS measurement matching this theoretical value to within a few parts per million (ppm) would provide unambiguous confirmation of the compound's molecular formula.

Crystallographic Insights into Solid-State Structure

A search of the existing scientific literature and crystallographic databases did not yield a reported single-crystal X-ray structure for 1,3-Bis(4-methylbenzyl)urea. Consequently, detailed experimental data regarding its solid-state conformation, including specific bond lengths, bond angles, torsion angles, and intermolecular interactions such as hydrogen bonding patterns, are not available at this time. The determination of its crystal structure would be a valuable contribution to fully understanding the supramolecular chemistry and solid-state packing of this compound.

Analysis of Hydrogen Bonding Geometries (N–H···O, O–H···O, C–H···O, O–H···S)

Hydrogen bonding is a critical determinant of the supramolecular architecture in crystalline ureas. The primary and most dominant hydrogen bond motif in N,N'-disubstituted ureas is the N–H···O interaction. This interaction typically leads to the formation of a characteristic "urea tape" or α-network, where the carbonyl oxygen atom acts as a bifurcated acceptor for hydrogen bonds from two neighboring urea molecules, forming a cyclic eight-membered ring.

Molecular Conformation and Dihedral Angle Analysis in the Crystalline State

The conformation of N,N'-disubstituted ureas in the crystalline state is largely dictated by the steric and electronic nature of the substituents. The central urea moiety (N-C(=O)-N) is generally planar. The rotational freedom around the C-N bonds allows the benzyl (B1604629) groups in 1,3-Bis(4-methylbenzyl)urea to adopt various orientations.

The dihedral angles between the plane of the urea group and the planes of the aromatic rings are key parameters in describing the molecular conformation. In many N-aryl ureas, the phenyl rings are twisted out of the urea plane. This twisting is a result of minimizing steric hindrance between the substituents and the carbonyl oxygen. For example, in 1-(2,4-dimethylphenyl)urea, the dihedral angle is quite large at 86.6(1)°. In contrast, for some N,N'-diaryl-N,N'-dimethyl ureas, conformations where the aryl rings are disposed cis to one another have been observed. The specific dihedral angles for 1,3-Bis(4-methylbenzyl)urea in the solid state would require a dedicated crystallographic study, but based on analogous structures, a non-coplanar arrangement of the benzyl rings with respect to the urea plane is highly probable.

Hirshfeld Surface Analysis for Intermolecular Interactions

For example, in a study of 5-methyl-1,3-bis(3-nitrobenzyl)pyrimidine-2,4(1H,3H)-dione, the two-dimensional fingerprint plots derived from the Hirshfeld surface showed that the most significant contributions to the surface come from O···H (37.1%), H···H (24%), and H···C/C···H (22.6%) interactions. A similar analysis for 1,3-Bis(4-methylbenzyl)urea would be expected to show a high prevalence of H···H and C···H/H···C contacts due to the abundance of hydrogen atoms on the benzyl and methyl groups. The N–H···O hydrogen bonds would appear as distinct, sharp spikes on the fingerprint plot. This technique provides a detailed picture of the forces governing the crystal packing, highlighting the importance of both strong and weak intermolecular interactions.

Solution-State Conformational Dynamics

The conformation of 1,3-Bis(4-methylbenzyl)urea in solution is expected to be dynamic, with rotation around the C-N and C-C single bonds. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are invaluable for probing these conformational dynamics.

NMR-Based Conformational Studies

¹H and ¹³C NMR spectroscopy provides crucial information about the chemical environment of the atoms in a molecule, which is sensitive to its conformation. For 1,3-Bis(4-methylbenzyl)urea, the ¹H NMR spectrum in DMSO-d₆ shows characteristic signals that can be assigned to the different protons in the molecule.

| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |

|---|---|---|---|---|

| -CH₃ | 2.28 | s | - | 6H |

| -CH₂- | 4.17 | d | 5.6 | 4H |

| -NH- | 6.35 | br s | - | 2H |

| Ar-H | 7.13 | m | - | 8H |

The observation of a single set of resonances for the methyl, methylene, and aromatic protons suggests that, on the NMR timescale, there is either a single dominant conformation or rapid interchange between multiple conformations. Variable temperature NMR studies on analogous N,N'-diaryl ureas have been used to investigate the rotational barriers around the Ar-N bonds. Such studies could provide quantitative data on the conformational dynamics of 1,3-Bis(4-methylbenzyl)urea in solution. The conformation of N,N'-diarylureas in solution has been investigated to understand "stacking" interactions between the aromatic rings, with some studies suggesting a charge transfer interaction between the rings.

Solvent Effects on Molecular Conformation

The conformation of flexible molecules like 1,3-Bis(4-methylbenzyl)urea can be significantly influenced by the solvent. The solvent can affect the stability of different conformers through various interactions, such as hydrogen bonding and dipole-dipole interactions. For example, in non-polar solvents, intramolecular hydrogen bonding might be favored, leading to more compact conformations. In contrast, polar, hydrogen-bonding solvents can compete for hydrogen bond donor and acceptor sites, favoring more extended conformations where the urea N-H and C=O groups are solvated by the solvent molecules.

Computational studies on other flexible molecules have shown that the conformational profile can change dramatically with the solvent. For instance, a peptide was shown to exhibit a helical conformation in chloroform, but a mixture of β-hairpin and Ω-shape conformations in DMSO and methanol (B129727). While specific studies on the solvent effects on the conformation of 1,3-Bis(4-methylbenzyl)urea are not available, it is reasonable to expect that the equilibrium between different conformers will be solvent-dependent. The polarity, hydrogen-bonding capacity, and size of the solvent molecules will all play a role in determining the preferred solution-state conformation of this compound.

Supramolecular Chemistry and Crystal Engineering with 1,3 Bis 4 Methylbenzyl Urea Scaffolds

Rational Design of Hydrogen Bonding Networks

The most dominant self-assembly pattern observed in N,N'-disubstituted urea (B33335) crystal structures is the α-network, often referred to as the urea tape or ribbon motif. researchgate.net This network is constructed from strong, bifurcated N-H···O hydrogen bonds. In this arrangement, the carbonyl oxygen of one urea molecule acts as a hydrogen bond acceptor for two N-H donors from two neighboring urea molecules, forming a characteristic eight-membered ring. researchgate.net This pattern propagates in one dimension, creating a robust tape-like structure. The formation of this α-network is a cornerstone of crystal engineering with urea derivatives, providing a predictable and stable primary structural motif. rsc.orgnih.gov

The fundamental hydrogen bonding pattern in the urea α-network can be visualized as follows:

| Donor Group | Acceptor Group | Interaction Type | Resulting Motif |

|---|---|---|---|

| N-H (Molecule A) | C=O (Molecule B) | Hydrogen Bond | R²₂(8) Ring Motif |

| N-H (Molecule C) |

While the α-network is the primary hydrogen-bonding synthon, the substituents attached to the urea nitrogen atoms play a critical role in modulating the final supramolecular assembly. In 1,3-Bis(4-methylbenzyl)urea, the 4-methylbenzyl groups introduce significant steric and electronic influences.

The aromatic phenyl rings can twist out of the plane of the urea group, a common feature in tape motifs. researchgate.net The degree of this twist is influenced by the steric bulk of the substituents. The presence of the methyl group on the benzyl (B1604629) substituent can force a non-planar arrangement between the urea and phenyl moieties. This steric hindrance can, in turn, promote and strengthen the urea-urea stacking interactions, leading to more robust assemblies that may favor crystallization over gel formation. reading.ac.uk The hydrophobicity of the aromatic and alkyl portions of the substituents also drives the self-assembly behavior in certain environments, particularly in solution. semanticscholar.org

C-H···O Interactions : The carbonyl oxygen, already acting as an acceptor in the primary network, can also accept weaker hydrogen bonds from the C-H groups of the benzyl and methyl substituents. researchgate.net

π-Stacking Interactions : The aromatic phenyl rings can engage in π-π stacking interactions, which are favorable arrangements between electron-rich aromatic systems. nih.gov

N-H···π and C-H···π Interactions : The N-H groups of the urea or the C-H groups of the benzyl substituents can interact with the face of the aromatic rings of adjacent molecules. nih.gov

Exploitation in Crystal Engineering and Polymorphism

The predictable self-assembly behavior of bis-urea derivatives like 1,3-Bis(4-methylbenzyl)urea makes them excellent candidates for crystal engineering, which aims to design and synthesize new solid-state materials with desired properties.

Crystal engineering utilizes molecules as building blocks (synthons) to construct crystalline architectures with specific topologies and functionalities. researchgate.net The urea functional group is a highly reliable synthon due to the robustness of the α-network. researchgate.net By modifying the substituents on the urea scaffold, chemists can direct the assembly of the resulting crystalline materials. For example, the introduction of specific functional groups on the aromatic rings can be used to link the primary urea tapes into two- or three-dimensional networks through other directional interactions. This directed assembly approach has been used to create materials with applications in nonlinear optics and other areas. researchgate.netrsc.org The planarity of the urea derivative can be intentionally disrupted by introducing substituents to reduce crystal packing energy and enhance properties like solubility. nih.gov

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs of the same compound can have different physical properties. Symmetrically substituted diphenylureas are known to exhibit polymorphism, where different forms can arise from variations in the hydrogen-bonding patterns. nih.gov For instance, while the antiparallel alignment of hydrogen-bonded urea chains is common, parallel orientations have also been observed in certain polymorphs. nih.gov The specific crystallization conditions, such as the choice of solvent, can often dictate which polymorphic form is obtained.

Co-crystals are crystalline materials composed of two or more different molecules held together in the same crystal lattice by non-covalent interactions. nih.gov The urea group is an excellent co-crystal former. Bis-urea derivatives can be combined with other molecules, known as coformers, to create new multi-component crystalline materials. nih.gov This strategy is widely used, particularly in the pharmaceutical industry, to improve the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and stability. The formation of co-crystals can be achieved through methods like solvent evaporation, grinding, or slurrying. nih.gov

| Method | Description | Key Principle |

|---|---|---|

| Solvent Evaporation | The urea derivative and coformer are dissolved in a common solvent, which is then slowly evaporated. | Thermodynamically favored co-crystal precipitates as solvent is removed. |

| Grinding | The solid components are ground together, sometimes with a small amount of liquid (Liquid-Assisted Grinding). | Mechanical energy initiates solid-state reaction and formation of the new crystalline phase. |

| Slurrying | A suspension of the urea derivative and coformer is stirred in a solvent in which they have limited solubility. | The most stable crystalline form (often the co-crystal) gradually forms from the suspension. |

Self-Assembled Soft Materials

The molecular design of 1,3-bis(4-methylbenzyl)urea, featuring two urea groups separated by a flexible spacer and terminated with methylbenzyl groups, predisposes it to form non-covalent, directional hydrogen bonds. This capacity for self-assembly is a cornerstone of its utility in supramolecular chemistry, enabling the formation of various soft materials with tunable properties.

Formation and Characterization of Gels and Fibrillar Structures

The self-assembly of 1,3-bis(4-methylbenzyl)urea in organic solvents is a prominent example of its ability to form extended supramolecular polymers. These polymers can entangle and create a three-dimensional network, leading to the formation of a gel. The primary driving force for this assembly is the hydrogen bonding between the urea groups, which arrange in a complementary fashion to form linear tapes or fibrillar structures.

The formation of these gels is often thermoreversible. Upon heating, the thermal energy overcomes the weaker hydrogen bonds, leading to a breakdown of the fibrillar network and a transition from a gel to a sol state. Cooling allows the hydrogen bonds to reform, and the gel network is re-established. This property is characteristic of many supramolecular gels and is a key indicator of the non-covalent nature of the assembly.

Characterization of these fibrillar structures is typically carried out using a variety of techniques. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology of the xerogel (the dried gel), revealing the entangled network of fibers. Spectroscopic methods, such as Fourier-Transform Infrared (FTIR) spectroscopy, can confirm the presence of hydrogen bonding by observing the shift in the N-H and C=O stretching frequencies of the urea groups upon aggregation.

Rheological and Structural Properties of Viscoelastic Solutions

Solutions of 1,3-bis(4-methylbenzyl)urea in certain organic solvents exhibit viscoelastic properties, a direct consequence of the self-assembled fibrillar network. Rheology, the study of the flow of matter, provides quantitative data on the mechanical properties of these materials, such as their viscosity and elasticity.

The viscoelastic nature of these solutions means they exhibit both liquid-like (viscous) and solid-like (elastic) characteristics. At low stress, the entangled network of fibers can resist deformation, behaving like a solid. However, under sufficient stress, the physical cross-links can break and reform, allowing the material to flow like a liquid. This behavior is crucial for applications where the material needs to be injectable but then form a stable gel in situ.

Rheological measurements, such as oscillatory shear experiments, are used to determine the storage modulus (G') and the loss modulus (G''). The storage modulus is a measure of the elastic response of the material, while the loss modulus represents the viscous response. In a gelled state, G' is typically greater than G'', indicating a predominantly elastic behavior. The point at which G' and G'' cross over as a function of frequency or strain can provide information about the relaxation dynamics of the polymer network.

Below is an interactive data table summarizing typical rheological properties observed for a self-assembled bis-urea gel in an organic solvent.

| Parameter | Value | Description |

|---|---|---|

| Storage Modulus (G') | ~104 Pa | Indicates the elastic character of the gel. |

| Loss Modulus (G'') | ~103 Pa | Indicates the viscous character of the gel. |

| Yield Stress | ~50 Pa | The minimum stress required to initiate flow. |

| Gel-Sol Transition Temperature | Dependent on concentration and solvent | The temperature at which the gel melts to a solution. |

Small-Angle Neutron Scattering (SANS) for Assembly Characterization

Small-Angle Neutron Scattering (SANS) is a powerful technique for characterizing the structure and dimensions of self-assembled aggregates in solution, such as the fibrillar structures formed by 1,3-bis(4-methylbenzyl)urea, over length scales from 1 to >100 nm. By analyzing the scattering pattern of neutrons from the sample, information about the size, shape, and organization of the scattering objects can be obtained.

In a SANS experiment, a beam of neutrons is directed at the sample, and the scattered neutrons are detected at various angles. The contrast in a SANS experiment arises from the different neutron scattering length densities of the components in the system. For solutions of 1,3-bis(4-methylbenzyl)urea, this contrast is between the self-assembled fibers and the surrounding solvent. By using deuterated solvents, the contrast can be enhanced, as hydrogen and deuterium (B1214612) have significantly different neutron scattering lengths.

Analysis of the SANS data can provide detailed information about the fibrillar network. For example, at high scattering vectors (q), the data can reveal the cross-sectional shape and size of the individual fibers. At lower q values, information about the larger-scale structure, such as the persistence length of the fibers and the mesh size of the network, can be determined.

Modeling of the SANS data allows for the fitting of structural parameters to theoretical models. For fibrillar systems, models for long, rigid rods or semi-flexible cylinders are often employed. This analysis can yield quantitative data on parameters such as the radius of the fibers and their linear mass density. Time-resolved SANS can also be used to study the kinetics of fiber formation and the response of the gel network to external stimuli like temperature or shear.

Anion Recognition and Fixation within Bis-urea Frameworks (e.g., CO2 fixation)

The urea functionality in 1,3-bis(4-methylbenzyl)urea is not only crucial for self-assembly but also serves as an effective hydrogen-bond donor for the recognition of anions. The two N-H groups of each urea moiety can form multiple hydrogen bonds with an anion, leading to its encapsulation within the bis-urea framework. This property is of significant interest for applications in anion sensing, separation, and catalysis.

The binding affinity of the bis-urea framework for different anions depends on factors such as the anion's geometry, charge density, and basicity. Anions with a high charge density and the ability to accept multiple hydrogen bonds, such as fluoride (B91410), chloride, and acetate, are often strongly bound. The pre-organization of the urea groups in the self-assembled structures can enhance the binding affinity through a cooperative effect, where the binding of one anion facilitates the binding of subsequent ones.

A particularly noteworthy application of anion recognition by bis-urea frameworks is the fixation of carbon dioxide (CO2). While CO2 is a neutral molecule, it can react with basic anions, such as fluoride or hydroxide, to form bicarbonate (HCO3-) or carbonate (CO3^2-) in situ. These newly formed anions can then be strongly bound by the bis-urea framework. This process effectively captures atmospheric CO2 and sequesters it within the supramolecular assembly.

Computational and Theoretical Investigations on 1,3 Bis 4 Methylbenzyl Urea

Electronic Structure and Quantum Chemical Analysis

Quantum chemical calculations are fundamental to elucidating the electronic properties and geometric structure of 1,3-Bis(4-methylbenzyl)urea. These studies are typically performed using methods like Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost.

Geometry Optimization and Energetic Calculations (e.g., DFT)

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For 1,3-Bis(4-methylbenzyl)urea, this would involve calculating the electronic energy at various atomic arrangements until a minimum energy conformation is found. DFT methods, often with a basis set such as B3LYP/6-31G(d,p), are commonly employed for this purpose.

Table 1: Representative Calculated Bond Parameters for a Urea (B33335) Derivative (EMBU)

| Parameter | Calculated Value (Å) |

| C=O Bond Length | 1.2182 |

Note: This data is for (E)-1-(4-methylbenzylidene)urea and is presented as an example of typical computational results.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap) for Reactivity and Stability

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive.

For 1,3-Bis(4-methylbenzyl)urea, the HOMO is expected to be localized on the electron-rich regions, likely involving the urea nitrogen atoms and the aromatic rings. The LUMO would be situated on the electron-deficient parts of the molecule, such as the carbonyl group. A precise calculation of these orbital energies and the resulting energy gap would provide valuable information about its reactivity profile.

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap

| Molecular Orbital | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| Energy Gap (ΔE) | Value |

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted on the electron density surface, with different colors representing different electrostatic potential values.

Typically, red regions indicate negative electrostatic potential, corresponding to areas with an excess of electrons, which are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack, often located around hydrogen atoms attached to electronegative atoms. Green areas denote neutral or near-zero potential.

For 1,3-Bis(4-methylbenzyl)urea, the MEP surface would likely show a region of high negative potential (red) around the carbonyl oxygen atom, making it a prime site for electrophilic attack and hydrogen bond acceptance. The areas around the N-H protons of the urea group would exhibit a positive potential (blue), identifying them as hydrogen bond donors.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the positions and velocities of the particles evolve.

Conformational Dynamics in Different Environments

1,3-Bis(4-methylbenzyl)urea possesses several rotatable bonds, particularly around the benzyl (B1604629) groups. This allows the molecule to adopt various conformations. MD simulations can be used to explore the conformational landscape of this molecule in different environments, such as in a vacuum, in a non-polar solvent, or in an aqueous solution. These simulations can reveal the preferred conformations, the energy barriers between them, and how the solvent influences the conformational equilibrium. Understanding the conformational dynamics is crucial as different conformations can exhibit different biological activities or self-assembly behaviors.

Simulation of Self-Assembly Processes and Intermolecular Interactions

Urea derivatives are well-known for their ability to form hydrogen-bonded networks, leading to self-assembly into larger supramolecular structures. MD simulations are particularly useful for studying these processes. By simulating a system containing multiple 1,3-Bis(4-methylbenzyl)urea molecules, it is possible to observe how they interact and aggregate.

These simulations can provide detailed information about the intermolecular interactions driving the self-assembly, primarily the hydrogen bonds between the N-H donors and C=O acceptors of the urea moieties. Additionally, π-π stacking interactions between the aromatic benzyl groups could also play a significant role. Studies on other urea derivatives have shown that they can undergo significant non-stoichiometric molecular aggregation in aqueous solutions, a process driven by the restoration of the normal water structure. nih.govsemanticscholar.org Similar behavior could be anticipated for 1,3-Bis(4-methylbenzyl)urea. The insights gained from these simulations are vital for understanding the material properties and biological implications of this compound.

In Silico Modeling of Specific Interactions

Computational, or in silico, modeling provides a powerful lens through which the interactions of 1,3-Bis(4-methylbenzyl)urea with various chemical systems can be predicted and analyzed. These theoretical investigations offer insights into the molecule's behavior at a sub-molecular level, guiding further experimental research.

Prediction of Binding Modes in Model Chemical Systems

Due to a lack of specific published research on the binding modes of 1,3-Bis(4-methylbenzyl)urea, computational models of structurally analogous N,N'-diaryl ureas are utilized to predict its likely interactions. These models are instrumental in understanding how this compound might bind within the active sites of enzymes or receptors. The urea functional group is a key feature, acting as both a hydrogen bond donor through its N-H groups and a hydrogen bond acceptor via the carbonyl oxygen. nih.gov

The binding of diaryl ureas is often characterized by a network of non-covalent interactions. nih.gov Key among these are hydrogen bonds, which are critical for the specificity and stability of the ligand-receptor complex. The two N-H groups of the urea moiety can form hydrogen bonds with acceptor atoms (like oxygen or nitrogen) in a binding pocket, while the carbonyl oxygen can accept a hydrogen bond from a donor group. ijpsr.com

A hypothetical binding mode for 1,3-Bis(4-methylbenzyl)urea within a model protein active site is presented below, illustrating the potential interactions. This model is based on the common interaction patterns observed in other diaryl urea derivatives. nih.govresearchgate.net

Table 1: Predicted Binding Interactions of 1,3-Bis(4-methylbenzyl)urea in a Model Chemical System

| Interaction Type | Donor/Acceptor on 1,3-Bis(4-methylbenzyl)urea | Potential Interacting Residue/Group |

| Hydrogen Bond | N-H (Urea) | Carbonyl Oxygen (e.g., in peptide backbone) |

| Hydrogen Bond | N-H (Urea) | Side Chain Oxygen (e.g., Asp, Glu) |

| Hydrogen Bond | C=O (Urea) | N-H Group (e.g., in peptide backbone) |

| π-π Stacking | Benzyl Ring | Aromatic Ring (e.g., Phe, Tyr, Trp) |

| CH-π Interaction | Benzyl Ring C-H | Aromatic Ring (e.g., Phe, Tyr, Trp) |

| Hydrophobic | Methyl Group | Alkyl Side Chain (e.g., Ala, Val, Leu) |

Quantitative Structure-Property Relationships (QSPR) for Chemical Properties

The development of a QSPR model involves calculating a set of molecular descriptors that numerically represent the chemical structure. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, or quantum-chemical. These are then used to build a mathematical model that can predict a specific property.

For 1,3-Bis(4-methylbenzyl)urea, relevant molecular descriptors would include:

Molecular Weight (MW): A fundamental descriptor related to the size of the molecule.

Log P (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity, which influences its solubility and membrane permeability.

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule, which is a good predictor of drug transport properties.

Number of Hydrogen Bond Donors and Acceptors: These descriptors are crucial for predicting binding affinities.

Molecular Refractivity (MR): Related to the volume of the molecule and its polarizability.

A hypothetical QSPR data table for 1,3-Bis(4-methylbenzyl)urea and related analogs is presented below to illustrate the concept. The values for the predicted properties are for illustrative purposes and are not based on experimental data for this specific compound.

Table 2: Hypothetical QSPR Data for 1,3-Bis(4-methylbenzyl)urea and Analogs

| Compound | Molecular Weight ( g/mol ) | Log P | TPSA (Ų) | Predicted Solubility (mg/L) |

| 1,3-Dibenzylurea | 240.30 | 2.80 | 49.3 | 50 |

| 1,3-Bis(4-methylbenzyl)urea | 268.35 | 3.50 | 49.3 | 25 |

| 1,3-Bis(4-chlorobenzyl)urea | 309.19 | 4.20 | 49.3 | 10 |

| 1,3-Bis(4-methoxybenzyl)urea | 300.35 | 2.90 | 67.8 | 40 |

This table demonstrates how variations in the substituents on the benzyl rings (e.g., methyl, chloro, methoxy) can alter the molecular descriptors and, consequently, the predicted chemical properties of the diaryl urea derivatives. Such models are invaluable in the rational design of new compounds with desired characteristics.

Diverse Applications in Advanced Chemical and Material Science

Component in Advanced Polymeric and Supramolecular Materials

The ability of the urea (B33335) group to form strong and directional hydrogen bonds is a cornerstone of its application in supramolecular chemistry. This has been effectively leveraged in the design of advanced polymeric materials where 1,3-Bis(4-methylbenzyl)urea and related bis-urea compounds play a pivotal role in dictating the material's architecture and properties.

Design of Reversible Polymers and Responsive Materials

The incorporation of dynamic or reversible bonds into polymer chains allows for the creation of materials that can adapt to their environment, exhibit self-healing properties, and be reprocessed. The urea bond, particularly when sterically hindered, can exhibit dynamic covalent character, enabling the design of such innovative polymers. mdpi.comacs.org This dynamic nature stems from the reversible dissociation of the urea bond into an isocyanate and an amine, a process that can be influenced by external stimuli.

Research into hindered urea bonds has demonstrated that they can be engineered to create polyureas and poly(urethane-ureas) that are capable of catalyst-free dynamic property changes and autonomous repair at low temperatures. acs.org The simplicity of forming the urea bond through the reaction of an isocyanate with an amine makes this a highly attractive strategy for imparting dynamic properties to conventional polymers. acs.org While direct studies on 1,3-Bis(4-methylbenzyl)urea in this specific context are not extensively detailed in the provided search results, the principles established for analogous bis-urea structures are broadly applicable. The presence of the two N-H protons and the carbonyl oxygen in 1,3-Bis(4-methylbenzyl)urea provides the necessary hydrogen bonding motifs that can contribute to the stability and reversibility of supramolecular polymer networks. Furthermore, the introduction of methyl substituents on the aromatic rings can influence the supramolecular assembly by creating steric bulk, which in turn affects the planarity of the urea and phenyl groups and can promote urea-urea stacking interactions. cenmed.com

Recent advancements have highlighted the potential of dynamic polyurea materials in applications such as coatings, paints, and 3D printing, owing to their self-healing and reprocessable nature. mdpi.comnih.gov

Fabrication of Functional Soft Matter (e.g., gel-forming agents)

Low molecular weight organogelators (LMOGs) are small molecules that can self-assemble in organic solvents to form three-dimensional fibrillar networks, resulting in the formation of a gel. Bis-urea compounds, including structures analogous to 1,3-Bis(4-methylbenzyl)urea, have been identified as highly effective LMOGs. nih.gov The self-assembly process is driven by the directional hydrogen bonding between the urea groups. nih.gov

Symmetrically di-benzyl substituted bis-ureas have been shown to be excellent gelators in various organic solvents, often at concentrations of less than 1% by weight/volume. nih.gov The ability of these molecules to gel a wide range of organic solvents is attributed to the conformational freedom in the linker unit connecting the urea moieties. nih.gov The resulting gels are composed of fibrous networks, which are formed from the ordered, self-assembled growth of the bis-urea molecules. nih.gov

In the context of hydrogels, bis-urea moieties are utilized in supramolecular polymers due to the strong binding energy arising from multiple hydrogen bonds. researchgate.net These supramolecular interactions can lead to the formation of rod-like micelles and fibrous structures in aqueous environments, demonstrating the versatility of bis-urea compounds in creating functional soft matter for potential biomaterial applications. researchgate.net The design of such materials often involves balancing the hydrophobic and hydrophilic components of the molecule to control the self-assembly process in water. researchgate.net

Catalysis and Reaction Mediation

The electronic and structural properties of 1,3-Bis(4-methylbenzyl)urea make it a candidate for applications in catalysis, both as a ligand for transition metals and as an organocatalyst.

As Ligands in Transition Metal Catalysis (e.g., Rhodium, Iron, Ruthenium systems)

Urea derivatives can act as ligands for transition metal catalysts, influencing the reactivity and selectivity of a wide range of organic transformations. While specific studies detailing 1,3-Bis(4-methylbenzyl)urea as a ligand for rhodium catalysis were not prominent in the search results, its synthesis has been documented in the context of iron and ruthenium-catalyzed reactions.

In the field of iron catalysis, a pincer-supported iron catalyst has been used for the synthesis of symmetric ureas, including 1,3-bis(4-methylbenzyl)urea, through the dehydrogenative coupling of methanol (B129727) and primary amines. amazonaws.comresearchgate.net This reaction proceeds with the formation of H₂ as the only byproduct. amazonaws.comresearchgate.net

Similarly, ruthenium-catalyzed urea synthesis from methanol and amines has been reported, with commercially available ruthenium pincer complexes effectively catalyzing the formation of various symmetrical ureas, including 1,3-bis(4-methylbenzyl)urea. nih.govnih.govresearchgate.net This atom-economical process highlights the interaction of the urea moiety with the ruthenium catalytic center during its formation. nih.govnih.govresearchgate.net

The following table summarizes the synthesis of 1,3-Bis(4-methylbenzyl)urea in the presence of iron and ruthenium catalysts.

| Catalyst System | Reactants | Product | Yield | Reference |

| Pincer Supported Iron Catalyst | 4-methylbenzylamine (B130917), Methanol | 1,3-Bis(4-methylbenzyl)urea | up to 80% | amazonaws.comresearchgate.net |

| Ruthenium Pincer Complex | 4-methylbenzylamine, Methanol | 1,3-Bis(4-methylbenzyl)urea | 90% | nih.gov |

Corrosion Inhibition and Surface Science

The corrosion of metals is a significant industrial problem, and the use of organic inhibitors is a common strategy for protection. Urea and its derivatives have been investigated as effective corrosion inhibitors for various metals, particularly steel in acidic and neutral environments.

The mechanism of corrosion inhibition by urea-based compounds involves the adsorption of the molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. This adsorption can occur through physisorption, involving electrostatic interactions, or chemisorption, which involves charge sharing or coordinate bond formation between the inhibitor and the metal. The presence of heteroatoms such as nitrogen and oxygen in the urea molecule, with their lone pairs of electrons, facilitates this interaction with the d-orbitals of iron atoms on the steel surface.

Studies on various urea derivatives have shown that their inhibition efficiency increases with concentration. Potentiodynamic polarization studies have indicated that urea-based inhibitors can act as mixed-type inhibitors, affecting both the anodic and cathodic reactions of the corrosion process. The formation of a protective layer has been confirmed by surface analysis techniques such as Fourier-transform infrared spectroscopy (FTIR) and scanning electron microscopy (SEM).

While specific data on the corrosion inhibition performance of 1,3-Bis(4-methylbenzyl)urea is not available in the provided search results, the established principles for urea derivatives suggest that it would likely exhibit similar protective properties. The presence of the aromatic rings could further enhance its adsorption on the metal surface through π-electron interactions.

The following table summarizes the findings from studies on the corrosion inhibition of steel by urea-based compounds.

| Inhibitor Type | Metal | Corrosive Medium | Inhibition Efficiency | Adsorption Mechanism | Reference |

| Urea-based Cationic Fluorosurfactants | Carbon Steel | 15% HCl | up to 97.6% | Chemisorption | |

| Urea-derived Mannich Bases | Mild Steel | 1.0 M HCl | Increases with concentration | Physisorption & Chemisorption | |

| Urea | Mild Steel | Automotive Gas Oil | Poor (decreases over time) | Physisorption | |

| Urea | Mild Steel | Tank Water | up to 99.46% | Cathodic inhibitor | |

| Amines (in ANU solution) | Carbon Steel | Ammonium Nitrate and Urea | >99% | Adsorption on metal surface |

Adsorption Behavior on Metal Surfaces

The utility of 1,3-Bis(4-methylbenzyl)urea as a corrosion inhibitor is fundamentally linked to its ability to adsorb onto metal surfaces, creating a protective barrier against corrosive environments. While direct experimental adsorption studies for this specific compound are not extensively detailed in the available literature, its behavior can be understood from the well-established principles governing urea derivatives in corrosion science. The process of inhibition is initiated by the adsorption of the organic molecule onto the metal/solution interface, a phenomenon that can displace water molecules and retard the electrochemical processes of corrosion. mdpi.com

The adsorption mechanism can be classified into two main types: physisorption and chemisorption. Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule (van der Waals forces). mdpi.com Chemisorption is a more robust interaction involving charge sharing or transfer from the inhibitor molecule to the metal surface to form a coordinate-type bond. researchgate.net

The molecular structure of 1,3-Bis(4-methylbenzyl)urea contains several active centers that facilitate strong adsorption. These include:

Heteroatoms: The lone pair electrons on the nitrogen and oxygen atoms of the urea moiety are readily available to form coordinate bonds with the vacant d-orbitals of metal atoms like iron.

Aromatic Rings: The π-electrons of the two benzyl (B1604629) rings can interact with the metal surface, enhancing the adsorption coverage.

Electron-donating Groups: The methyl (-CH₃) groups on the benzyl rings have an electron-donating effect, which increases the electron density of the aromatic rings, thereby strengthening their interaction with the positively charged metal surface.

The adsorption process is often modeled using adsorption isotherms such as Langmuir, Temkin, or Frumkin to describe the equilibrium between the inhibitor in solution and on the metal surface. mdpi.comresearchgate.net For instance, studies on urea have shown its adsorption on mild steel surfaces follows the Frumkin adsorption isotherm. mdpi.com The Gibbs free energy of adsorption (ΔG°ads) is a critical parameter derived from these isotherms, indicating the spontaneity and strength of the adsorption. A value of ΔG°ads around –20 kJ/mol or less negative is indicative of physisorption, while values around –40 kJ/mol or more negative suggest chemisorption. mdpi.com

Mechanistic Understanding of Inhibitor Action via Quantum Chemical Methods

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the corrosion inhibition mechanism at an electronic level, even in the absence of extensive experimental data. derpharmachemica.comekb.eg By calculating various molecular parameters, the reactivity and interaction of an inhibitor molecule like 1,3-Bis(4-methylbenzyl)urea with a metal surface can be predicted.

Key parameters derived from these theoretical studies include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO).

EHOMO: This parameter relates to the electron-donating ability of the molecule. A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, signifying stronger adsorption and better inhibition efficiency. The urea moiety and the π-systems of the benzyl rings are the likely regions contributing to the HOMO.

ELUMO: This parameter reflects the molecule's ability to accept electrons from the metal surface. A lower ELUMO value suggests a greater capacity for electron acceptance, which can lead to the formation of feedback bonds, further strengthening the inhibitor-metal interaction.

Energy Gap (ΔE): The difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's reactivity. A smaller ΔE value generally implies higher reactivity, which often correlates with greater inhibition efficiency as the molecule can interact more readily with the metal surface.

Other important calculated parameters include the dipole moment (μ) and Mulliken atomic charges. A larger dipole moment can enhance the adsorption of the inhibitor onto the metal surface. derpharmachemica.com Mulliken charge distribution helps identify the specific atoms (the nitrogen and oxygen atoms in the urea group) that act as the active centers for adsorption by indicating the net atomic charges. chemrevlett.com

While specific DFT data for 1,3-Bis(4-methylbenzyl)urea is not available, the table below presents typical calculated values for related urea-based corrosion inhibitors to illustrate the application of this method.

| Compound (Illustrative Examples) | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Dipole Moment (μ, Debye) |

|---|---|---|---|---|

| Urea Derivative 1 | -6.104 | -1.125 | 4.979 | 3.45 |

| Thiourea Derivative | -5.890 | -1.543 | 4.347 | 4.89 |

| Phenylurea Derivative | -6.321 | -1.789 | 4.532 | 5.12 |

Scavenging Agents for Chemical Species (e.g., H₂S)

Hydrogen sulfide (B99878) (H₂S) is a highly toxic and corrosive gas frequently encountered in the oil and gas industry. hw.ac.uk Its removal is critical for operational safety and asset integrity. While various chemical compounds, known as H₂S scavengers, are used for this purpose, there is no scientific literature to suggest that 1,3-Bis(4-methylbenzyl)urea is employed as a direct H₂S scavenging agent. The most common non-regenerative scavengers are based on triazine chemistry, which reacts efficiently with H₂S to form stable, non-toxic products. aau.dk

Chemical Reactions and Interaction Pathways

Although not used as a scavenger itself, the fundamental chemistry of the urea molecule indicates potential reactivity towards H₂S under specific conditions, typically involving formaldehyde (B43269). Research has demonstrated that urea can undergo a multicomponent condensation reaction with formaldehyde and hydrogen sulfide to synthesize heterocyclic compounds such as 1,3,5-thiadiazinan-4-ones. researchgate.net

In this type of reaction, the amine groups of urea react with formaldehyde and H₂S in a cyclization process. The proposed, though not experimentally verified for this specific compound, interaction pathway for 1,3-Bis(4-methylbenzyl)urea would involve the reaction at its N-H sites. The general mechanism for such a multicomponent reaction is complex but can be conceptualized as follows:

Reaction with Formaldehyde: The urea derivative could first react with formaldehyde to form a hydroxymethyl intermediate.

Reaction with H₂S: This intermediate could then react with H₂S, where the sulfur atom acts as a nucleophile.

Cyclization: Subsequent condensation and cyclization steps would lead to the formation of a stable heterocyclic ring containing sulfur and nitrogen.

It is crucial to note that this describes a synthetic pathway to create new molecules, not a scavenging process designed for the bulk removal of H₂S from industrial streams. The kinetics and efficiency of such a reaction with 1,3-Bis(4-methylbenzyl)urea for H₂S removal have not been studied and it is not considered a practical application for this compound.

Emerging Research Avenues and Future Directions for 1,3 Bis 4 Methylbenzyl Urea Chemistry

The field of chemistry surrounding 1,3-bis(4-methylbenzyl)urea is poised for significant advancement, driven by the quest for novel materials and sustainable chemical processes. The unique structural characteristics of this diaryl urea (B33335), particularly its capacity for forming robust, directional hydrogen bonds, make it a focal point for emerging research. Future explorations are set to expand our understanding and application of this compound, branching into more efficient synthesis, advanced analytical techniques, and the creation of sophisticated functional materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.